

Commercial Suppliers and Technical Guide for Clozapine EP Impurity D-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clozapine EP impurity D-d8

Cat. No.: B12421083

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of **Clozapine EP impurity D-d8**, a deuterated analog of a known clozapine impurity. This document is intended for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Clozapine EP impurity D in pharmaceutical preparations.

Commercial Availability

Clozapine EP impurity D-d8 is available from several specialized chemical suppliers. The primary application of this deuterated compound is as an internal standard for analytical and research purposes.^[1] Below is a summary of known commercial suppliers. For the most current availability and pricing, it is recommended to contact the suppliers directly.

Supplier	Product Name	Catalog Number (Example)	Notes
MedChemExpress	Clozapine EP impurity D-d8	HY-142592S	Offers the compound for research use. [2]
Scintila	Clozapine EP impurity D-d8	HY-142592S	Distributor for MedChemExpress products.
Simson Pharma	Clozapine EP impurity D-d8	Custom Synthesis	Offers custom synthesis of stable isotope-labeled compounds and may provide this impurity upon request. They provide a Certificate of Analysis (CoA) with their products. [3] [4]
Toronto Research Chemicals	Clozapine-d8	A known supplier of deuterated standards, including various clozapine isotopologues that may include or could synthesize the requested impurity.	

Technical Data

Clozapine EP impurity D-d8 is the deuterium-labeled form of Clozapine EP impurity D. The stable isotope labeling makes it an ideal internal standard for bioanalytical method validation and therapeutic drug monitoring.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Value	Reference
Chemical Name	(2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl-d8)methanone	-
Molecular Formula	C ₁₈ H ₁₃ D ₈ ClN ₄ O	[2]
Molecular Weight	352.89 g/mol	[2]
Unlabeled CAS Number	65514-71-8	[2]
Typical Purity	≥98% (Varies by supplier and batch)	[8]
Isotopic Enrichment	>99% atom % D (Generally)	-
Storage Conditions	Recommended storage conditions are typically provided on the Certificate of Analysis.[2]	-

Note: Specific purity and isotopic enrichment values should be confirmed with the supplier's Certificate of Analysis for a given batch.

Experimental Protocols

The use of deuterated internal standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative methods by correcting for variability in sample preparation and instrument response.[5][6][7] The following is a representative experimental protocol for the quantification of clozapine impurities using LC-MS/MS, which can be adapted for **Clozapine EP impurity D-d8**.

Sample Preparation (for Pharmaceutical Formulations)

- Standard and Sample Preparation:
 - Solvent Mixture: A typical solvent mixture is Methanol and water (80:20 v/v).[9]

- Test Solution: Accurately weigh and dissolve 75 mg of the substance to be examined in 80 mL of methanol. Gently swirl to dissolve before diluting to 100 mL with water. Mix well and filter through a 0.45 μ m membrane filter.[9]
- Internal Standard Stock Solution: Prepare a stock solution of **Clozapine EP impurity D-d8** in the solvent mixture at a concentration of, for example, 1 mg/mL.
- Working Internal Standard Solution: Dilute the stock solution to an appropriate working concentration (e.g., 10 μ g/mL) with the solvent mixture.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled Clozapine EP impurity D into the solvent mixture, each containing a constant concentration of the **Clozapine EP impurity D-d8** internal standard.
- Sample Preparation: Prepare the test sample as described for the "Test Solution" and add a known amount of the working internal standard solution.

LC-MS/MS Method

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used for the separation of clozapine and its impurities (e.g., Agilent Poroshell 120 EC-C18).[10]
 - Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., pH 2.4 phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is often employed.[10]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[10]
 - Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[10]
 - Injection Volume: A 10 μ L injection volume is common.[10]
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

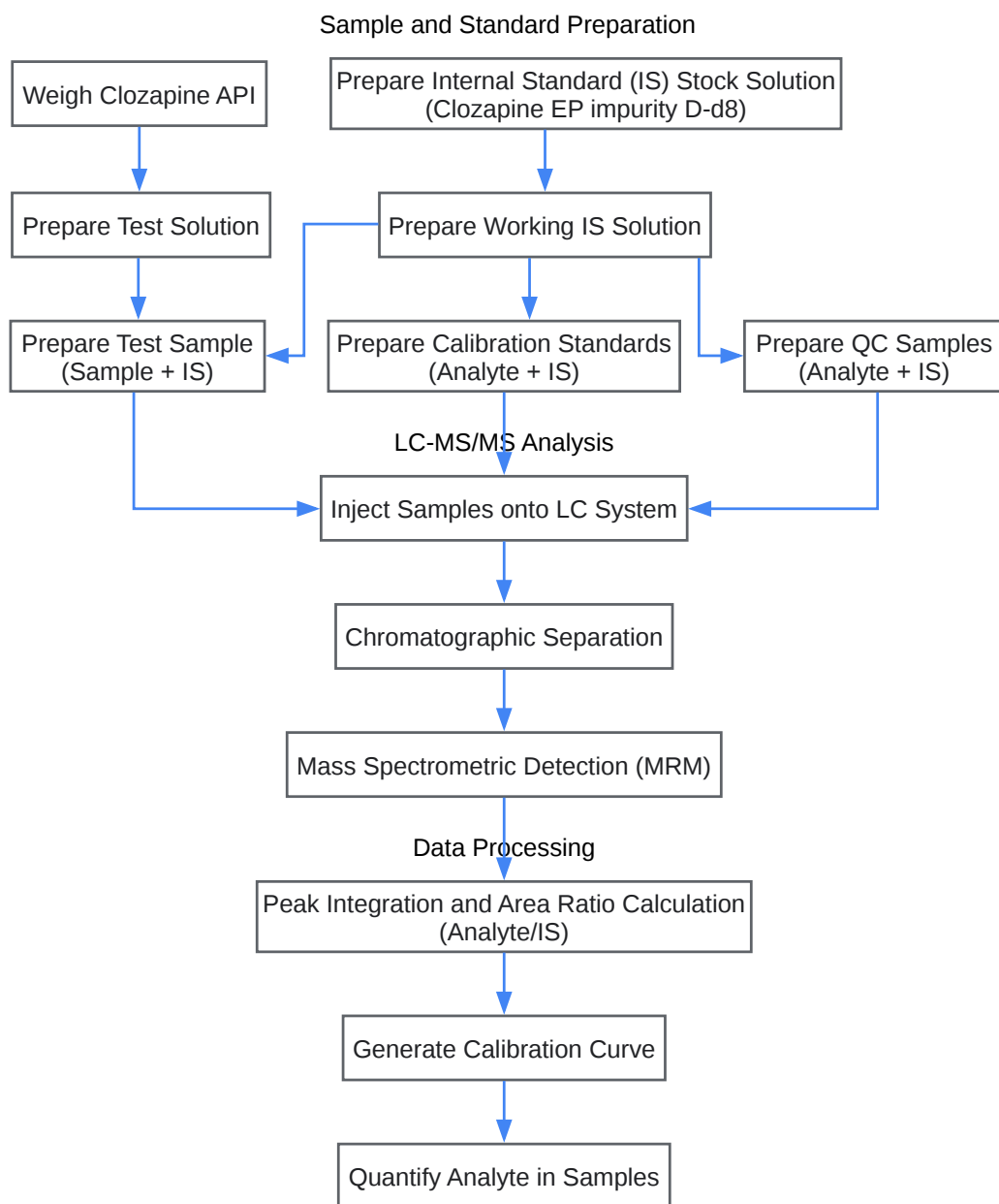
- Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. The precursor and product ion transitions for both the analyte (Clozapine EP impurity D) and the deuterated internal standard (**Clozapine EP impurity D-d8**) must be optimized.
- Data Analysis: The concentration of Clozapine EP impurity D in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve generated from the standards.

Visualizations

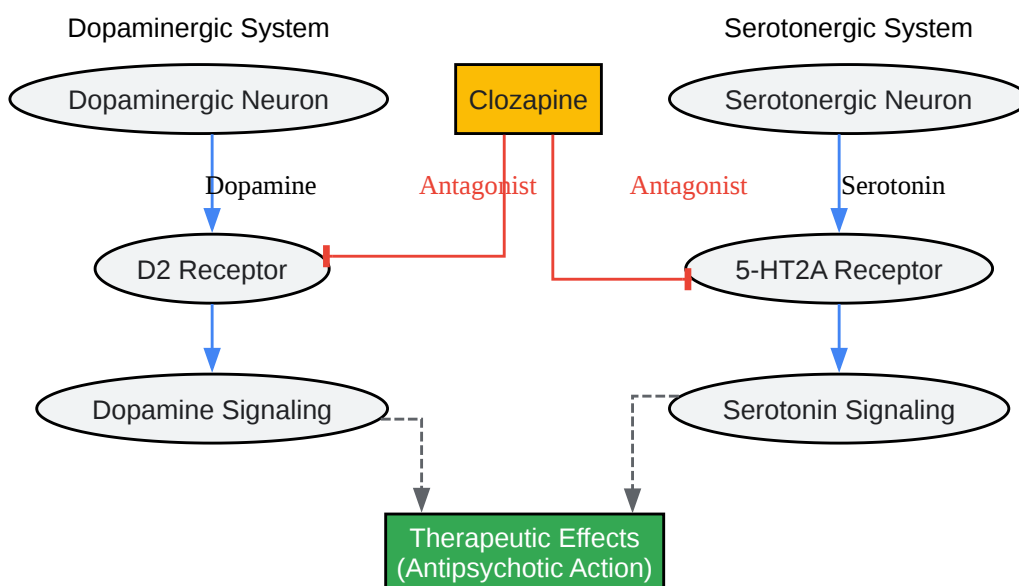
Experimental Workflow

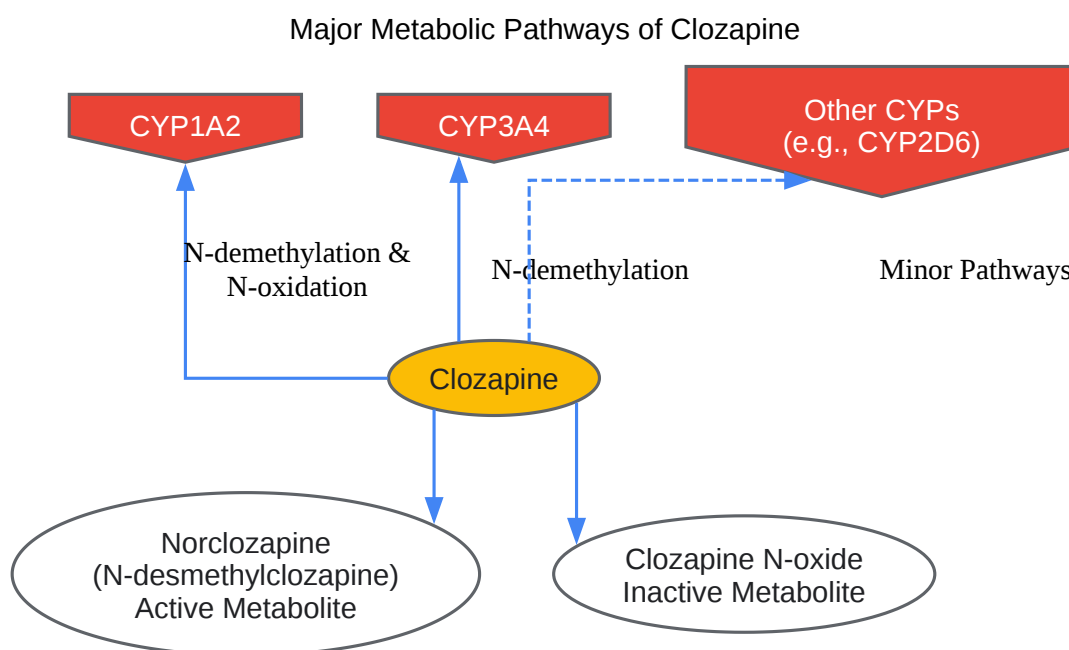
The following diagram illustrates a typical workflow for the quantitative analysis of Clozapine EP impurity D using its deuterated internal standard.

Experimental Workflow for Quantification of Clozapine EP Impurity D



Simplified Clozapine Signaling Pathway





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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Clozapine EP Impurity D-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421083#commercial-suppliers-of-clozapine-ep-impurity-d-d8]

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